![molecular formula C14H18N4O4S B2819976 7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-77-7](/img/structure/B2819976.png)
7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are widespread in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 under reflux . Tert-butanol is often used as the solvent for this reaction . Another method involves the one-pot three-component condensation reaction of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of DIPEA (N,N-diisopropylethylamine) as an available organo-base .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from thiazolopyrimidines, indicating potential for anti-inflammatory and analgesic activities. Compounds synthesized from related structures have shown significant COX-2 inhibitory activity, alongside analgesic and anti-inflammatory effects, suggesting their utility in developing new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Various derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogens. Some compounds, especially those substituted with morpholine, have demonstrated good to excellent antimicrobial properties, highlighting their potential as novel antibacterial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Chemical Synthesis and Reactions
The chemical reactions involved in synthesizing thiazolopyrimidine derivatives have been extensively studied, leading to the development of a variety of compounds with potential biological activities. These studies provide insights into the chemical properties and reactivity of thiazolopyrimidine compounds, laying the groundwork for future pharmacological research (Kinoshita et al., 1987).
Structural Analysis and Modification
Investigations into the structural modifications of thiazolopyrimidines have shown that changes in supramolecular aggregation can significantly affect their conformational features. This research provides valuable information on how structural changes can influence the biological activity and chemical properties of these compounds (Nagarajaiah & Begum, 2014).
Mechanism of Action
Target of Action
The primary target of the compound “7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is the β3-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function and metabolism. It is also involved in the relaxation of the bladder, making it a potential target for the treatment of overactive bladder .
Mode of Action
The compound acts as an agonist to the β3-adrenergic receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the
properties
IUPAC Name |
7-hydroxy-N-(3-morpholin-4-ylpropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-11(15-2-1-3-17-4-7-22-8-5-17)10-12(20)16-14-18(13(10)21)6-9-23-14/h6,9,20H,1-5,7-8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUPVDNMUXFEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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